Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)

Vue d'ensemble

Description

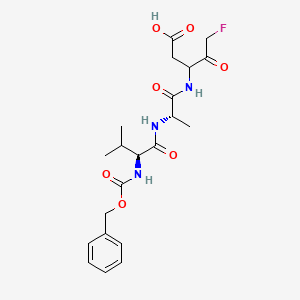

“Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)” is a complex organic compound. It likely contains calcium ions and the organic compound N-(4-chlorobenzoyl)-L-tryptophanate. The latter is likely derived from L-tryptophan, a common amino acid, and 4-chlorobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of “Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)” would likely be complex due to the presence of the large organic moiety. The 4-chlorobenzoyl chloride component has a molecular weight of 175.01 and a linear formula of ClC6H4COCl .

Chemical Reactions Analysis

The reactions of “Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)” would likely depend on the conditions. Under acidic conditions, the compound might hydrolyze, releasing L-tryptophan and 4-chlorobenzoic acid .

Applications De Recherche Scientifique

-

Synthesis of 4-chlorobenzoyl CoA

-

Acylation of benzene

- Application : 4-Chlorobenzoyl chloride may be used in acylation of benzene .

- Method : This involves using different solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, K-10, Amberlite, Amberlyst-15, Indion-130 .

- Results : The specific outcomes or quantitative data for this application are not provided in the source .

-

Preparation of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene

- Application : 4-Chlorobenzoyl chloride can be used to prepare 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcome of this reaction is the formation of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene .

-

Preparation of 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides

- Application : 4-Chlorobenzoyl chloride can be used to prepare 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcome of this reaction is the formation of 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides .

-

Acylation of benzene using different solid acid catalysts

- Application : 4-Chlorobenzoyl chloride may be used in acylation of benzene .

- Method : This involves using different solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, K-10, Amberlite, Amberlyst-15, Indion-130, Filtrol-24 clay and sulfated zirconia .

- Results : The specific outcomes or quantitative data for this application are not provided in the source .

-

Preparation of Ethyl 4-chlorobenzoyl hydrazono-2-oxoindolin-1-yl acetate II

- Application : Ethyl 4-chlorobenzoyl hydrazono-2-oxoindolin-1-yl acetate II is biologically active as a powerful in vitro inhibitor for an a-amylase enzyme (anti-diabetic agent) .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcome of this reaction is the formation of Ethyl 4-chlorobenzoyl hydrazono-2-oxoindolin-1-yl acetate II .

Orientations Futures

Propriétés

IUPAC Name |

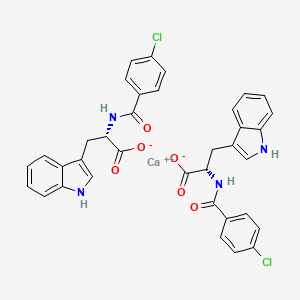

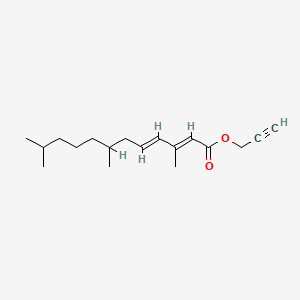

calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15ClN2O3.Ca/c2*19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h2*1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;;+2/p-2/t2*16-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTZKEFKFLGNEC-WUBQCMAVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28CaCl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204660 | |

| Record name | Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) | |

CAS RN |

56116-62-2 | |

| Record name | Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056116622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis[N-(4-chlorobenzoyl)-L-tryptophanate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)